3-bromo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide -

3-bromo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Catalog Number: EVT-3712839
CAS Number:
Molecular Formula: C15H16BrNO4S
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of a sulfonyl chloride with an amine: [, , , , ] This is a classic method for forming sulfonamides. The target compound could potentially be synthesized by reacting 3-bromo-4-methoxybenzenesulfonyl chloride with 2-methoxy-5-methylaniline.

  • Modifications of existing benzenesulfonamides: [, , , ] Existing benzenesulfonamides can be further modified through various reactions like bromination, methylation, or coupling reactions to introduce the desired substituents.

Applications
  • Drug development: It could be investigated as a potential therapeutic agent for various diseases, given that many benzenesulfonamides exhibit pharmacological properties [, , ].
  • Catalysis: Some benzenesulfonamides have been explored as catalysts or ligands in organic synthesis [].
  • Materials science: Benzenesulfonamides with specific functionalities could be used in the development of new materials [].

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It exhibits nanomolar affinity for human cloned or native CRF(1) receptors and displays over 1000-fold selectivity for CRF(1) over CRF(2α) receptors and CRF binding protein. SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropin hormone secretion in cellular models. Moreover, it demonstrates good brain penetration and inhibits stress-induced increases in plasma ACTH levels in rodents. [, ]

3-(2-Hydroxy-3-iodo-5-methyl phenyl) 1-phenyl-5-(4-methoxy phenyl) pyrazoline & 3-(2-Hydroxy-3-iodo-5-methylphenyl)-5(4-methoxy-phenyl) isoxazoline

Compound Description: These two pyrazoline and isoxazoline derivatives were investigated for their ability to form chelates with Co(II), Ni(II), and Cu(II) metal ions. The study involved determining stability constants for 1:1 and 1:2 complexes formed between the ligands and metal ions at varying ionic strengths. []

N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a)

Compound Description: Compound 16a is a potent inhibitor of tubulin polymerization with strong in vitro cytotoxic activity against various human tumor cell lines. It displays significant antimitotic and antivascular activities in vitro and in vivo, demonstrating potential as an antitumor agent. []

6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Compound Description: These four Schiff base compounds were synthesized and characterized using spectroscopic methods and X-ray crystallography. The study also involved DFT analysis to investigate intramolecular hydrogen bonding patterns in these molecules. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist with high affinity for LTD4 receptors. It exhibits excellent in vitro and in vivo activity in inhibiting leukotriene-mediated responses, demonstrating potential for treating asthma and other inflammatory diseases. []

6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol

Compound Description: This Schiff base compound was characterized using X-ray crystallography. The study revealed the trans configuration of the C=N double bond and the nearly coplanar arrangement of the two aromatic rings. The crystal packing is stabilized by O–H⋯N and C–H⋯O interactions. []

4-methoxy-3-(methoxymethyl) Phenol & (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide

Compound Description: These two compounds were isolated from Calotropis gigantea and exhibited antimicrobial and anti-inflammatory activities. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide & p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These two sulfonamide derivatives were synthesized and characterized using X-ray crystallography. The study investigated the structural features and hydrogen-bonding patterns in these molecules. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

Compound Description: This compound is a potent BACE1 inhibitor with potential application in treating Alzheimer’s disease. []

1-Methyl-4-methoxy-7-isopropylnaphthalene

Compound Description: This compound is a 4-methoxy derivative of eudalene, synthesized from p-cresol. []

3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide

Compound Description: These pyridine N-oxide derivatives were investigated for the directive influence of the N-oxide group during nitration reactions. The study showed that the presence of the N-oxide group can direct the nitration to specific positions on the pyridine ring. []

4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative serves as a precursor for various other pyridazinone derivatives synthesized and studied in the research. The synthesized derivatives included substituted benzyl pyridazinones, N-dialkylaminomethyl derivatives, and a 3-chloro pyridazinone derivative. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

Compound Description: The crystal structure of this thiazole derivative was determined using X-ray crystallography. The study revealed the dihedral angle between the thiazole and benzene rings, and the presence of N–H⋯N and N–H⋯O hydrogen bonds in the crystal lattice. []

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

Compound Description: This series of bis-thiazolidinone derivatives was synthesized and evaluated for their nematicidal and antimicrobial properties. Compounds containing N-benzylpyrazole and N-methylpyrazole moieties exhibited significant activity against both nematodes and microorganisms. []

4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole

Compound Description: This oxazole derivative was characterized using X-ray crystallography and Hirshfeld surface analysis. The study revealed various intermolecular interactions in the crystal lattice, including C—H⋯N, C—H⋯Cl, C—H⋯π contacts, and π–π stacking interactions. []

N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methyl-thio)pyrimidine-5-carboxamide (4p)

Compound Description: Compound 4p is a pyrimidine carboxamide derivative with high fungicidal activity against S. sclerotiorum. It exhibits moderate activity against B. cinerea. Molecular docking studies revealed its potential as a succinate dehydrogenase (SDH) inhibitor. []

3,8-di-tert-butyl-4-methoxy-1-methyl-9,10-diphenylmethylidenedioxy)dibenzo[b,d]pyran-6-one

Compound Description: This compound is a configurationally unstable intermediate in the atropo-enantioselective biaryl synthesis of simplified analogs of nerve-growth stimulating mastigophorenes. []

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) & (-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

Compound Description: FLB 457 and FLB 463 are potent dopamine-D2 receptor antagonists with potential antipsychotic activity. The biological activity is stereospecific, confined to the S-enantiomers. Both compounds feature a planar benzamide moiety stabilized by intramolecular hydrogen bonds. []

5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid

Compound Description: This pyridine carboxylic acid is a key component of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent antagonist of dopamine D2, D3, and serotonin-3 (5-HT3) receptors with potential antiemetic properties. [, , ]

4-methoxy-2,6-dimethylbenzonitrile N-oxide, 4-bromo-2,6-dimethylbenzonitrile N-oxide & 2,4,6-trimethylbenzonitrile N-oxide

Compound Description: These benzonitrile N-oxide derivatives were investigated for their structural properties using X-ray crystallography. The study revealed the presence of a short N–O dative bond, suggesting a partial triple bond character in the C–N–O group. []

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ 1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II)

Compound Description: This zinc(II) phthalocyanine complex, substituted with benzenesulfonamide units containing Schiff bases, displays promising photophysical and photochemical properties. It exhibits good solubility, monomeric species in solution, and adequate fluorescence, making it a potential photosensitizer for photodynamic therapy. [, ]

N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

Compound Description: BMS-337197 is a novel and potent inosine monophosphate dehydrogenase (IMPDH) inhibitor. []

(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: This pyridinecarboxamide derivative exhibits excellent antiemetic properties due to its potent antagonistic activities against serotonin-3 (5-HT3) and dopamine D2 receptors. [, ]

(+/-)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl- N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (CMI-392)

Compound Description: CMI-392 is a potent dual 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist with potential for treating inflammatory diseases. [, ]

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Compound Description: This pyrazole derivative is a valuable building block for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions. The presence of a methoxy group offers a strategy for protecting the hydroxyl group during these transformations. []

8-methyl- and 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and 3-[(8-methoxy-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2.H)-yl]propanoic acid

Compound Description: These benzothiazepinone derivatives are formed as intermediates or products in the reaction of methyl- and methoxyaminobenzenethiols with acrylic acid. Their subsequent cyclization leads to a range of thiochromene and thiopyranoquinoline derivatives. []

2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one

Compound Description: This benzoxazinone derivative, containing a chalcone moiety, was synthesized and further reacted to generate various benzoxazinone derivatives with diverse substituents. The synthesized compounds were evaluated for their antibacterial activity. []

5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30)

Compound Description: Compound 30 is a potent PD-L1 inhibitor exhibiting more than 50% inhibition in a screening ELISA assay. This salicylamide derivative, containing a sulfonamide group, shows promise as a potential immunotherapeutic agent. []

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) & 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

Compound Description: TP1 and TP2 are identified as potential inhibitors of euchromatin histone lysine methyl transferase (EHMT2) based on virtual screening and docking studies. TP1 exhibited better stability in molecular dynamics simulations. These pyrimidine derivatives show promise for managing β-thalassemia by potentially inducing fetal hemoglobin levels. []

[Zn2L1(OAc)3(MeOH)] & [Zn2L2(OAc)3]n

Compound Description: These two Zn(II) based compounds, derived from Schiff base ligands, exhibit differing catalytic activities. The first compound shows catalytic activity for the conversion of 3,5-di-tert-butyl catechol to 3,5-di-tert-butylbenzoquinone and phosphatase-like activity for the hydrolysis of (4-nitrophenyl)phosphate, while the second compound shows no catalytic activity. The difference in activity is attributed to the labile methanol ligand in the first compound, which allows for substrate binding. []

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7) & 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with promising anti-cancer activity. N-[11C]7 is its carbon-11 labeled analog, developed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. []

(E)/(Z)-cinnamyl-1H-triazoles & bromo-methyl coumarins

Compound Description: This study describes the synthesis of (E)/(Z)-cinnamyl-1H-triazoles and bromo-methyl coumarins from Baylis-Hillman adducts using an azidophosphonium salt catalyst. The methodology allows for direct transformation of Morita–Baylis–Hillman adducts into diverse triazole and coumarin derivatives. []

1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids

Compound Description: These quinoline–benzimidazole hybrids, incorporating two types of triazole-methyl-phenoxy linkers, were synthesized and tested for their antiproliferative activity against various cancer cell lines. Some hybrids, including those with bromine at the C-2 position of the phenoxy core, exhibited promising activity. []

N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds

Compound Description: This study describes the design and synthesis of various N-substituted benzamide derivatives bearing coumarin and 1-azocoumarin moieties. The synthesized compounds were evaluated for their cytotoxic activity against the HepG2 cell line. Several derivatives showed promising activity, with one compound exhibiting tubulin polymerization inhibition and cell cycle arrest. []

N-(3-fluoro-2-hydroxypropyl) and N-(2-fluoro-3-hydroxypropyl) derivatives of purine and pyrimidine bases

Compound Description: This study reports the synthesis of various N-(3-fluoro-2-hydroxypropyl) and N-(2-fluoro-3-hydroxypropyl) derivatives of purine and pyrimidine bases. These derivatives were obtained through reactions of fluoromethyloxirane or benzyloxymethyloxirane with different heterocyclic bases. []

methyl {4(2)-[(dimethylamino)(oxo)-acetyl]phenyl}- and N -[4(2)-(2-bromo-2-chloroacetyl)phenyl]-carbamates

Compound Description: These acetophenone derivatives were synthesized by acylation of methyl-N-phenylcarbamate and its derivatives with acetic anhydride in polyphosphoric acid. Further reactions with N-bromosuccinimide, copper(II) acetate, and halogen acids yielded various substituted acetophenone derivatives. []

4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c), 2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e), 2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e) & 2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

Compound Description: These quinoline-benzimidazole hybrids containing triazole linkers were synthesized and evaluated for their antiproliferative activity. The compounds 10e, 14e, and 15e all demonstrated cell cycle arrest in lymphoma cells. Additionally, 14e showed potent and selective inhibition of lymphoma cell growth and strong binding to TAO2 kinase in docking studies. []

n-Pentylhydrazine hydrochloride, 2-Nitrobenzenesulfonyl chloride, 1,7-Dichlorooctamethyltetrasiloxane, 5-Chloro-1,2,4-trihydroxybenzene, 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, 2-(Diphenylphosphino) ethyltriethoxysilane, 5-Methoxy-diisopropyltryptamine, 4-Chlorophenoxyacetic acid, Diphenhydramine, Erucamide, n(4-((2-(2,5-dimethoxybenzylidene)hydrazino)carbonyl)ph)-4-me-benzenesulfonamide & 1,3,5-Trithia-2,4,6-tristannacyclohexane, 2,2,4,4,6,6-hexamethyl

Compound Description: These compounds were identified in leaf extracts of Tridax procumbens and are potentially involved in the bio-inspired synthesis of silver nanoparticles. The identified compounds include both free amines and conjugated amines, representing a diverse range of chemical structures. []

[L2nNi] (n = 1-9)

Compound Description: This series of nickel(II) complexes, supported by SNO Schiff-base derivatives, were synthesized and characterized. The complexes exhibited varying coordination geometries and nuclearity depending on the ligand structure. Complex 3 showed high efficiency in the ring-opening copolymerization of phthalic anhydride and cyclohexene oxide, producing narrowly dispersed polyesters with controlled polymerization. []

Properties

Product Name

3-bromo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

IUPAC Name

3-bromo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Molecular Formula

C15H16BrNO4S

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C15H16BrNO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3

InChI Key

RYGWUGMMUVQNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.